molecular formula C14H8Cl2F3N5 B2542564 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine CAS No. 2085690-83-9

2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

Cat. No.: B2542564
CAS No.: 2085690-83-9
M. Wt: 374.15
InChI Key: WJJOFAMYWBLNLF-NSHDSACASA-N
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Description

2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a complex organic compound with diverse applications across various fields. This molecule is notable for its unique combination of structural features, including a pyridine ring, trifluoromethyl group, and tetrazole moiety, which contribute to its versatile chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine typically involves a multi-step process:

  • Formation of the pyridine ring: Starting with suitable precursors, the pyridine ring is constructed via cyclization reactions.

  • Introduction of the trifluoromethyl group: Trifluoromethylation is carried out using reagents such as trifluoromethyl iodide under suitable conditions.

  • Attachment of the tetrazole moiety: The tetrazole ring is introduced through cycloaddition reactions involving azides and nitriles.

  • Coupling with the dichlorophenyl group: The final step involves coupling reactions to attach the dichlorophenyl group to the existing scaffold.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimization of the aforementioned synthetic routes to enhance yield and reduce costs. This includes using more efficient catalysts, optimizing reaction times and temperatures, and implementing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

  • Reduction: Removal of oxygen or addition of hydrogen atoms to form reduced derivatives.

  • Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or permanganate under acidic or basic conditions.

  • Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

  • Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature conditions.

Major Products

The major products of these reactions vary depending on the type of transformation but can include:

  • Oxidation products: Hydroxylated or carbonyl derivatives.

  • Reduction products: Alkanes or amines.

  • Substitution products: Varied depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine finds applications in several scientific fields:

  • Chemistry: Used as a reagent for studying reaction mechanisms and as a building block in synthetic chemistry.

  • Biology: Investigated for its potential as a ligand in binding studies and interactions with biomolecules.

  • Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.

  • Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve:

  • Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: Modulation of signaling pathways, such as kinase or receptor-mediated pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(S)-(2-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

  • 2-[(S)-(2,6-difluorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine

Highlighting Uniqueness

  • Unique structural features: The presence of two chlorine atoms on the phenyl ring and the specific arrangement of functional groups.

  • Distinct reactivity: The combination of trifluoromethyl and tetrazole groups confers unique reactivity patterns not observed in closely related compounds.

Conclusion

The compound 2-[(S)-(2,6-dichlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a fascinating molecule with diverse applications in research and industry. Its unique structural features and reactivity make it a valuable tool for various scientific investigations and potential practical applications.

Properties

IUPAC Name

2-[(S)-(2,6-dichlorophenyl)-(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3N5/c15-8-4-1-5-9(16)10(8)11(13-21-23-24-22-13)12-7(14(17,18)19)3-2-6-20-12/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJOFAMYWBLNLF-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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